![molecular formula C13H15FO2 B12541026 Ethyl 2-[(2-fluorophenyl)methylidene]butanoate CAS No. 653578-39-3](/img/structure/B12541026.png)
Ethyl 2-[(2-fluorophenyl)methylidene]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(2-fluorophenyl)methylidene]butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, a fluorinated aromatic ring, and a butanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-[(2-fluorophenyl)methylidene]butanoate can be synthesized through a multi-step organic synthesis process. One common method involves the condensation of ethyl acetoacetate with 2-fluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(2-fluorophenyl)methylidene]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-fluorobenzoic acid or 2-fluorobenzophenone.
Reduction: Formation of ethyl 2-[(2-fluorophenyl)methyl]butanol.
Substitution: Formation of compounds with substituted aromatic rings.
Aplicaciones Científicas De Investigación
Ethyl 2-[(2-fluorophenyl)methylidene]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-[(2-fluorophenyl)methylidene]butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with enzymes and receptors in biological systems. The fluorinated aromatic ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and activity.
Comparación Con Compuestos Similares
Ethyl 2-[(2-fluorophenyl)methylidene]butanoate can be compared with other similar compounds, such as:
- Ethyl 2-[(2-chlorophenyl)methylidene]butanoate
- Ethyl 2-[(2-bromophenyl)methylidene]butanoate
- Ethyl 2-[(2-methylphenyl)methylidene]butanoate
These compounds share a similar ester structure but differ in the substituents on the aromatic ring
This compound stands out due to the unique properties imparted by the fluorine atom, such as increased lipophilicity and potential biological activity.
Propiedades
Número CAS |
653578-39-3 |
|---|---|
Fórmula molecular |
C13H15FO2 |
Peso molecular |
222.25 g/mol |
Nombre IUPAC |
ethyl 2-[(2-fluorophenyl)methylidene]butanoate |
InChI |
InChI=1S/C13H15FO2/c1-3-10(13(15)16-4-2)9-11-7-5-6-8-12(11)14/h5-9H,3-4H2,1-2H3 |
Clave InChI |
BODMAEPOIAQWTM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC1=CC=CC=C1F)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Fluoro(diphenyl)silyl]-1-methylpiperidine](/img/structure/B12540943.png)
![Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro-](/img/structure/B12540950.png)
![Methyl [(4-cyanophenyl)methoxy]acetate](/img/structure/B12540952.png)
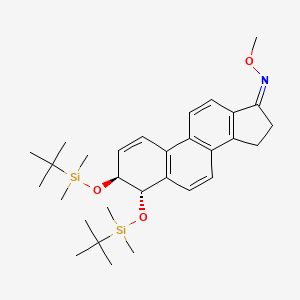
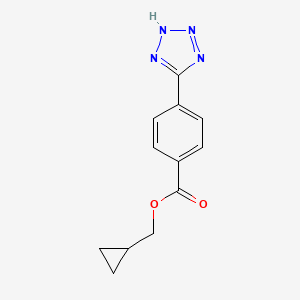

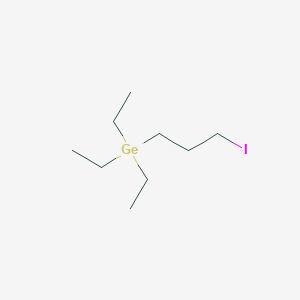
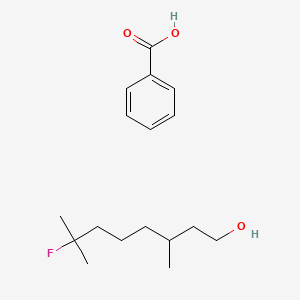
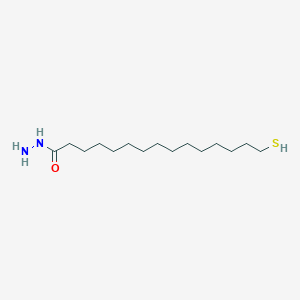
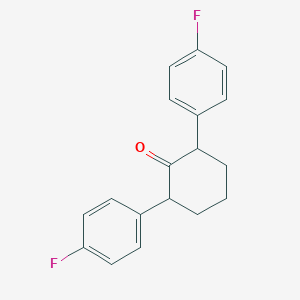
![(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B12541032.png)
![2-[Benzyl(methyl)amino]-3-methylpentanal](/img/structure/B12541039.png)
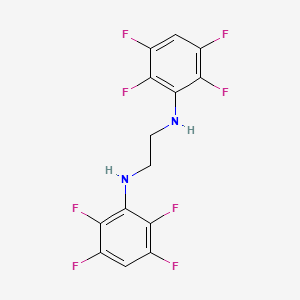
![Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl-](/img/structure/B12541045.png)
